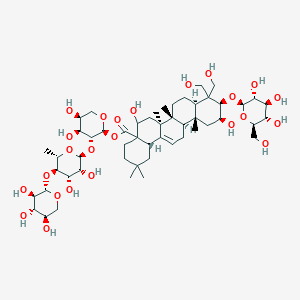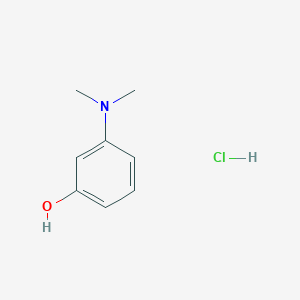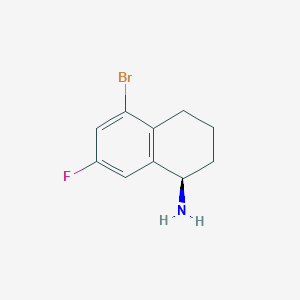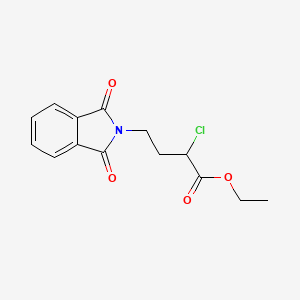![molecular formula C10H10Cl2N2S B15231165 6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B15231165.png)
6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both thiophene and pyrimidine ringsThe molecular formula of this compound is C10H10Cl2N2S, and it has a molecular weight of 261.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine typically involves the reaction of appropriate thiophene and pyrimidine precursors under specific conditions. One common method includes the chlorination of a thiophene derivative followed by cyclization with a pyrimidine derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .
Scientific Research Applications
6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: A similar compound with two chlorine atoms but without the tert-butyl group.
6-Tert-butyl-2,4-dichlorothieno[2,3-d]pyrimidine: A structural isomer with a different arrangement of the thiophene and pyrimidine rings.
Uniqueness
6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10Cl2N2S |
|---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
6-tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H10Cl2N2S/c1-10(2,3)6-4-5-7(15-6)8(11)14-9(12)13-5/h4H,1-3H3 |
InChI Key |
YXISMRKRSCJZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


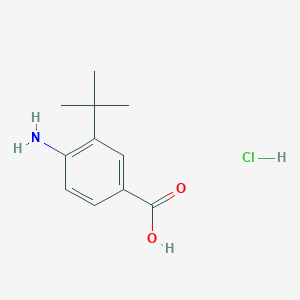
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
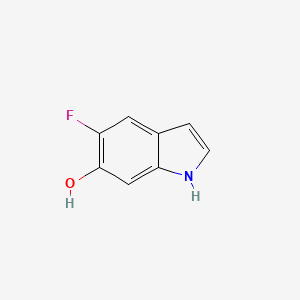
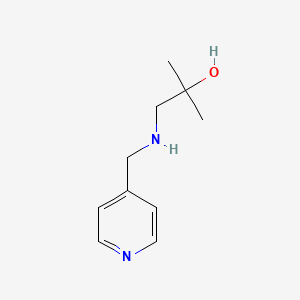

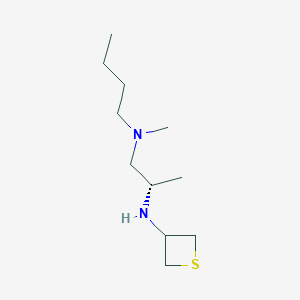

![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
